N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide

Description

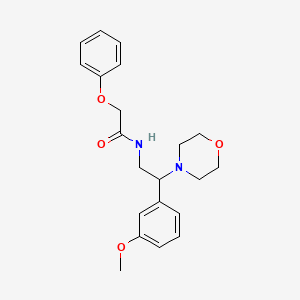

N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide is a structurally complex acetamide derivative featuring three key moieties: a phenoxy group, a 3-methoxyphenyl substituent, and a morpholinoethyl side chain. The morpholino group is known to enhance solubility and modulate receptor interactions, while the methoxyphenyl and phenoxy groups may contribute to aromatic stacking and target binding . Similar compounds exhibit diverse activities, including cytotoxicity, anti-inflammatory effects, and receptor modulation, highlighting the importance of substituent-driven pharmacological profiles.

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-25-19-9-5-6-17(14-19)20(23-10-12-26-13-11-23)15-22-21(24)16-27-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWAIOSQZPOVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the morpholinoethyl derivative. Finally, this compound is coupled with phenoxyacetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The naphthalen-2-yloxy analog () shows cisplatin-level cytotoxicity, suggesting that bulky aromatic groups enhance antitumor activity.

- UR-12’s psychoactive effects () imply that morpholinoethyl groups paired with heterocycles may interact with central nervous system targets.

- The target compound’s phenoxy and methoxyphenyl groups could balance solubility and target affinity, but empirical data are needed to confirm this hypothesis.

Phenoxy Acetamide Derivatives

Phenoxy-substituted acetamides exhibit substituent-dependent pharmacological profiles:

Key Observations :

- Bicyclic and bromocyclohexyl substituents () improve anti-inflammatory and analgesic effects, likely due to increased lipophilicity and membrane permeability.

Methoxyphenyl-Containing Acetamides

The 3-methoxyphenyl group is associated with receptor modulation and metabolic stability:

Key Observations :

- AMC3’s 3-methoxyphenyl group contributes to FPR binding (), suggesting the target compound may also interact with similar receptors.

- The morpholinoethyl group in the target compound could offer better metabolic stability than the aminoethyl group in ’s analog .

Other Structurally Related Acetamides

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, along with comparative data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C19H24N2O3

- Molecular Weight : 328.41 g/mol

The structure includes a morpholine ring, a methoxyphenyl group, and a phenoxyacetamide moiety, which contributes to its unique chemical properties and biological activities.

This compound is believed to exert its biological effects through interactions with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity and leading to diverse biological outcomes. The exact pathways involved are still under investigation, but preliminary studies suggest potential interactions with:

- Cyclooxygenase (COX) Enzymes : These enzymes are crucial in the inflammatory pathway and may be inhibited by this compound, suggesting anti-inflammatory properties .

- Receptors : Possible binding to certain receptors involved in pain modulation and inflammation.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. A study exploring COX-II inhibitors highlighted the compound's potential to reduce inflammation by inhibiting the synthesis of prostaglandins, which are mediators of inflammation . This aligns with findings that suggest its efficacy in reducing pain and inflammation in various models.

Analgesic Properties

The analgesic effects of this compound have been noted in preclinical studies. Its ability to modulate pain pathways suggests potential applications in treating conditions characterized by chronic pain. Further investigations are needed to quantify these effects and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(2-(3-methoxyphenyl)-2-chloroacetamide | Chloroacetamide | Moderate anti-inflammatory | Similar structure but different halogen substitution |

| N-(2-(3-methoxyphenyl)-2-bromoacetamide | Bromoacetamide | Lower potency than phenoxyacetamide | Bromine substitution affects reactivity |

This table illustrates how variations in substituents can influence biological activity, highlighting the significance of the phenoxyacetamide moiety in enhancing therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on COX Inhibition : A recent study demonstrated that this compound exhibited significant inhibition of COX-II activity, suggesting its potential as an anti-inflammatory agent. The IC50 value was determined to be lower than that of traditional NSAIDs, indicating enhanced potency .

- Analgesic Efficacy in Animal Models : In animal models of induced pain, administration of this compound resulted in a marked decrease in pain response compared to control groups. This supports its potential use as an analgesic .

- Safety Profile Assessment : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, with no significant adverse effects reported during acute toxicity tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.